molecular formula C8H12O4 B15308117 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid

5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B15308117
M. Wt: 172.18 g/mol
InChI Key: GJGDEAIOFOCEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid is a high-value spirocyclic building block of significant interest in modern drug discovery, particularly for the synthesis of novel bioactive molecules with three-dimensional complexity. This compound features a spiro[3.5]nonane core integrated with both ether and carboxylic acid functional groups, making it a versatile scaffold for medicinal chemistry and the design of new pharmaceutical candidates. The unique spirocyclic architecture is increasingly sought after to improve the success rates of drug candidates by enabling access to underexplored chemical space. The primary research value of this compound lies in its application as a key synthetic intermediate. Spirocyclic structures of this type are frequently investigated in the development of central nervous system (CNS) agents, anti-inflammatory drugs, and anticancer therapies. The embedded carboxylic acid functionality allows for straightforward further derivatization, enabling researchers to create diverse compound libraries for biological screening. Its structure is closely related to other privileged scaffolds used in the construction of medicinally important heterocycles, such as spiro-diketopiperazines, which have demonstrated diverse biological activities including neuroprotective properties and antiproliferative effects . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers can find detailed specifications for this compound, including the CAS Number 2624131-84-4, Molecular Formula C8H12O4, and Molecular Weight 172.18 g/mol . The compound is available from multiple international suppliers with various packaging options to suit specific research needs .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

5,8-dioxaspiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C8H12O4/c9-7(10)6-4-12-8(5-11-6)2-1-3-8/h6H,1-5H2,(H,9,10)

InChI Key

GJGDEAIOFOCEPA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC(CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of diols with carboxylic acids under acidic conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, emphasizing differences in heteroatom placement, substituents, and functional groups:

Compound Name Oxygen Positions Substituents Molecular Formula CAS Number Key Properties/Applications References
2-Oxaspiro[3.5]nonane-7-carboxylic acid 2-oxa Carboxylic acid at C7 C₉H₁₄O₃ 1416323-16-4 High purity (≥97%), used in drug discovery; stored at room temperature.
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid 6,8-dioxa Phenyl at C7, carboxylic acid at C2 C₁₅H₁₈O₄ Not provided Synthesized via 4-step method (yield not specified); potential intermediate for bioactive molecules.
5-Oxaspiro[3.5]nonane-8-carboxylic acid 5-oxa Carboxylic acid at C8 C₉H₁₄O₃ CID 79903936 SMILES: C1CC2(C1)CC(CCO2)C(=O)O; predicted polarity due to spiro-oxygen.
7-Oxaspiro[3.5]nonane-1-carboxylic acid 7-oxa Carboxylic acid at C1 C₉H₁₄O₃ 1784418-25-2 Molecular weight: 170.21 g/mol; structural isomer of 2-oxaspiro analog.
2,7-Diazaspiro[3.5]nonane-7-carboxylic acid None (N-atoms) Bromo-indenyl substituent C₂₁H₂₉BrN₂O₂ 1314319-10-2 Brominated derivative with potential as a kinase inhibitor intermediate.

Physicochemical Properties

  • Polarity: The number and position of oxygen atoms significantly influence polarity. For instance, 5,8-dioxaspiro analogs (two oxygens) are likely more polar than mono-oxa variants like 2-oxaspiro[3.5]nonane-7-carboxylic acid.
  • Solubility : Carboxylic acid groups enhance water solubility, making these compounds suitable for aqueous reaction conditions.
  • Stability: Room-temperature storage of 2-oxaspiro[3.5]nonane-7-carboxylic acid suggests robustness, while Boc-protected analogs require inert conditions to prevent deprotection.

Key Research Findings

  • Synthetic Efficiency: The 4-step synthesis of 7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid achieves high yields, emphasizing the feasibility of scalable routes for complex spirocycles.
  • Structural Rigidity: Spirocyclic frameworks improve pharmacokinetic profiles by reducing conformational flexibility, as seen in analogs like 2-oxa-7-azaspiro[4.4]nonane.
  • Diversity-Oriented Synthesis : Catalogs from Enamine Ltd. and PharmaBlock Sciences highlight over 20 spirocyclic variants, underscoring their prominence in medicinal chemistry.

Biological Activity

5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂O₄
  • Molecular Weight : 172.18 g/mol
  • IUPAC Name : 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid
  • CAS Number : 2624131-84-4

The compound features a spirocyclic structure that contributes to its biological properties. The presence of dioxolane rings and a carboxylic acid functional group enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that 5,8-dioxaspiro[3.5]nonane-7-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Properties : Preliminary data suggest that it may induce apoptosis in cancer cell lines, particularly in breast and lung cancer models.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro.

The mechanism through which 5,8-dioxaspiro[3.5]nonane-7-carboxylic acid exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The carboxylic acid group may interact with active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential binding to specific receptors could alter signaling pathways related to inflammation and cell proliferation.

Anticancer Activity Study

A study was conducted using human breast cancer cell lines (MCF-7) treated with varying concentrations of 5,8-dioxaspiro[3.5]nonane-7-carboxylic acid. The results indicated a dose-dependent inhibition of cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxicity at higher concentrations.

Anti-inflammatory Effects

In another study, the compound was tested for its ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages:

TreatmentNO Production (µM)
Control25
LPS40
LPS + Compound (50 µM)15

The results demonstrated a substantial reduction in NO levels when treated with the compound, suggesting anti-inflammatory potential.

Comparative Analysis

To better understand the unique properties of 5,8-dioxaspiro[3.5]nonane-7-carboxylic acid, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
5,8-Dioxaspiro[3.5]nonane-7-carboxylic acidModerateSignificantSignificant
Indole-3-acetic acidHighModerateLow
Salicylic acidLowModerateHigh

This table illustrates that while some compounds exhibit strong antimicrobial or anti-inflammatory activities, the spirocyclic structure of 5,8-dioxaspiro[3.5]nonane-7-carboxylic acid may confer unique advantages in anticancer and anti-inflammatory contexts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including cyclization reactions or ring-opening strategies. For example, analogous spirocyclic compounds (e.g., 7-Oxaspiro[3.5]nonane-2-carboxylic acid) are synthesized via cyclization of diols or ketones with carboxylic acid precursors under acidic or basic conditions. Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or BKMS_METABOLIC databases) can predict feasible routes, prioritizing intermediates like spirocyclic ethers or ester-protected derivatives . Key steps include optimizing reaction time, solvent polarity (e.g., pyridine for cyclization), and protecting group strategies to stabilize reactive intermediates .

Q. Which analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY/HMBC) is essential for confirming the spirocyclic framework and substituent positions. X-ray crystallography resolves absolute stereochemistry, while Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid moiety. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, 2,5-dioxaspiro[3.5]nonane-7-carboxylic acid (CID 155820201) was characterized via these methods, with specific attention to coupling constants in NMR to distinguish axial/equatorial substituents .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid while minimizing side reactions?

  • Methodological Answer : Yield optimization requires systematic parameter screening:

  • Temperature : Lower temperatures (e.g., –20°C) reduce epimerization in sensitive intermediates .
  • Catalysts : Lewis acids (e.g., BF3·OEt2) enhance cyclization efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres prevent oxidation .
    Computational tools (e.g., density functional theory (DFT)) model transition states to predict regioselectivity and side reactions .

Q. How can contradictory data on the biological activity of this compound be resolved across studies?

  • Methodological Answer : Discrepancies may arise from stereochemical variations, impurities, or assay conditions. To address this:

  • Comparative Assays : Re-evaluate activity using standardized in vitro models (e.g., enzyme inhibition assays with controlled pH and cofactors).
  • Purity Analysis : Employ HPLC-MS to quantify impurities (>98% purity threshold).
  • Molecular Modeling : Dock the compound into target proteins (e.g., enzymes) to identify binding modes influenced by spirocyclic conformation .

Q. What strategies enable the incorporation of this compound into functional polymers for material science applications?

  • Methodological Answer : The carboxylic acid group allows copolymerization via step-growth or ring-opening polymerization:

  • Copolymer Design : React with diols or diamines to form polyesters or polyamides.
  • Functionalization : Introduce fluorinated or aromatic side chains to enhance thermal stability (e.g., 9,9-difluoro derivatives improve hydrophobicity) .
  • Characterization : Use differential scanning calorimetry (DSC) to monitor glass transition temperatures (Tg) and thermogravimetric analysis (TGA) for degradation profiles .

Q. How does stereochemistry at the spiro center influence reactivity, and what methods validate these effects?

  • Methodological Answer : The spiro junction’s stereochemistry dictates ring strain and electronic properties. For example, axial vs. equatorial carboxylic acid positioning alters hydrogen-bonding capacity. Stereochemical validation involves:

  • Chiral HPLC : Separates enantiomers for biological testing.
  • Vibrational Circular Dichroism (VCD) : Correlates absolute configuration with spectral data .

Q. What computational approaches predict regioselectivity in derivatization reactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites on the spiro framework.
  • Machine Learning : Train models on Reaxys data to predict reaction outcomes (e.g., preferential functionalization at the 7-carboxylic acid group vs. ether oxygen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.